molecular formula C16H19NO B12912631 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one

Cat. No.: B12912631
M. Wt: 241.33 g/mol
InChI Key: FJEPSOXKBSTDCG-YPCIICBESA-N
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Description

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a hexa-3,5-dien-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent connection to the hexa-3,5-dien-2-one moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the phenyl and hexa-3,5-dien-2-one units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the hexa-3,5-dien-2-one moiety to single bonds, forming saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound .

Scientific Research Applications

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the hexa-3,5-dien-2-one moiety can participate in various chemical interactions, such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is unique due to the combination of the pyrrolidine ring, phenyl group, and hexa-3,5-dien-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is a synthetic compound with notable biological properties. Its structure features a pyrrolidine ring, which is often associated with various pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₆H₁₉NO
  • Molecular Weight: 255.34 g/mol
  • CAS Number: 21953789

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurochemical pathways relevant to mood and cognition.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

  • Neurotransmitter Modulation : It affects levels of neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant-like effects in animal models.

Case Studies

  • Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells .
  • Neuroprotective Study : Another study investigated the compound's effects on neuroinflammation in rodent models. The findings suggested that it reduced inflammatory markers and improved behavioral outcomes in tests for anxiety and depression .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(3E,5E)-6-(4-pyrrolidin-1-ylphenyl)hexa-3,5-dien-2-one

InChI

InChI=1S/C16H19NO/c1-14(18)6-2-3-7-15-8-10-16(11-9-15)17-12-4-5-13-17/h2-3,6-11H,4-5,12-13H2,1H3/b6-2+,7-3+

InChI Key

FJEPSOXKBSTDCG-YPCIICBESA-N

Isomeric SMILES

CC(=O)/C=C/C=C/C1=CC=C(C=C1)N2CCCC2

Canonical SMILES

CC(=O)C=CC=CC1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

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